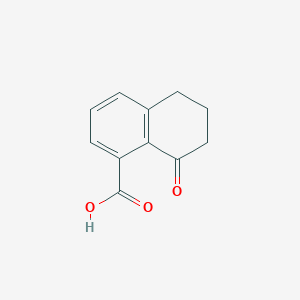

8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Description

Properties

IUPAC Name |

8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1,3,5H,2,4,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRRKRMQHIZTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701213001 | |

| Record name | 5,6,7,8-Tetrahydro-8-oxo-1-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77635-17-7 | |

| Record name | 5,6,7,8-Tetrahydro-8-oxo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77635-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-8-oxo-1-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the oxidation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar oxidizing agents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols (for esterification), amines (for amidation)

Major Products:

Oxidation: More oxidized naphthalene derivatives

Reduction: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Substitution: Esters and amides of this compound

Scientific Research Applications

Medicinal Chemistry

8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has shown potential as a scaffold for the development of novel pharmaceuticals. Its unique structure allows for the modification of functional groups, which can lead to compounds with enhanced biological activity. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various derivatives of this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential pathway for therapeutic development against inflammatory diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including cycloaddition and electrophilic aromatic substitution.

Example Reaction

One notable reaction involves the use of this compound in the synthesis of complex polycyclic compounds through Diels-Alder reactions. This application highlights its utility in constructing intricate molecular architectures.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with specific electronic properties. Its conjugated system can be employed in organic electronics and photonic devices.

Research Findings

Recent studies have focused on incorporating this compound into polymer matrices to enhance conductivity and stability in organic light-emitting diodes (OLEDs). The results indicate improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The oxo group and carboxylic acid functional group allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

*Note: The 1-carboxylic acid isomer is inferred based on the 2-carboxylic acid variant (CAS 89781-52-2) .

Structural and Functional Differences

- Oxo Group Position: The 8-oxo derivative (target compound) vs. the 7-oxo isomer (CAS 1337854-00-8) differ in ketone placement. The non-oxo analogue (CAS 4242-18-6) lacks the ketone, reducing polarity and reactivity, making it more lipophilic .

Ester Derivatives :

Physicochemical Properties

- Crystallinity: The non-oxo compound (CAS 4242-18-6) crystallizes in a triclinic system (space group P1), with intermolecular O–H···O hydrogen bonds forming centrosymmetric dimers . The 8-oxo derivative likely adopts a similar crystal packing but with additional ketone-related interactions .

Thermal Stability :

- Esters (e.g., methyl derivatives) generally have lower melting points than carboxylic acids due to reduced hydrogen bonding .

Biological Activity

8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 77635-17-7) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Structure : The compound features a naphthalene core with a carboxylic acid functional group and an oxo group at the 8-position.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects against certain bacterial strains.

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Mechanism : The presence of the oxo group contributes to its ability to scavenge free radicals and reduce oxidative damage to cellular components.

- Enzyme Interaction : Studies have shown that this compound can bind to active sites of enzymes, altering their activity and potentially leading to therapeutic effects.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid. The mechanism was attributed to the compound's ability to donate hydrogen atoms and stabilize free radicals .

Antimicrobial Effects

In vitro tests conducted on several bacterial strains revealed that this compound displayed notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition Studies

Research has indicated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic processes. For instance, it was found to inhibit cyclooxygenase (COX) enzymes with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This inhibition could provide insights into its potential use in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antioxidant Efficacy : In a controlled trial involving oxidative stress-induced cellular damage models, treatment with the compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls.

- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the efficacy of the compound against antibiotic-resistant strains of bacteria. Results showed that it effectively inhibited growth and biofilm formation in resistant isolates.

Q & A

Q. What are the optimal synthetic routes for 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves catalytic hydrogenation or oxidation steps to introduce the ketone group at the 8-position. For example, intermediates like methyl 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylate (CAS 144464-66-4) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid . Purity (>97%) is achieved via recrystallization from ethanol or methanol, followed by HPLC analysis using a C18 column with UV detection at 254 nm. Amber glass packaging is recommended to prevent photodegradation .

Q. How is the crystal structure of this compound resolved, and what are its key parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 93 K) is employed to determine the triclinic unit cell (space group P1) with parameters: a = 7.477 Å, b = 7.664 Å, c = 8.546 Å, α = 68.39°, β = 80.67°, γ = 75.98° . Hydrogen bonding between the carboxylic acid and ketone oxygen stabilizes the lattice, as visualized in packing diagrams .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H NMR (400 MHz, CDCl₃) reveals distinct signals for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm) and the carboxylic acid proton (δ 12–13 ppm).

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M-H]⁻ ion at m/z 175.21) matches the molecular formula C₁₁H₁₂O₃ .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the ketone and carboxylic acid groups in this compound?

Methodological Answer: The ketone at the 8-position exhibits electrophilic character, making it susceptible to nucleophilic addition (e.g., Grignard reagents). However, steric hindrance from the tetrahydronaphthalene ring reduces reactivity compared to acyclic ketones. The carboxylic acid group participates in hydrogen-bonded dimers, as observed in SC-XRD studies, which may stabilize intermediates during reactions like esterification or amidation . Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict reaction sites .

Q. What contradictions exist in reported dimerization behavior, and how can they be resolved experimentally?

Methodological Answer: Some studies suggest dominant dimerization via carboxylic acid pairs, while others report catemer formation (acid-to-ketone chains) due to reduced molecular flexibility . To resolve this:

- Perform variable-temperature XRD to observe lattice changes.

- Use IR spectroscopy to track O-H stretching shifts under controlled humidity.

- Compare dimerization tendencies with methyl ester derivatives (e.g., CAS 144464-66-4), where esterification eliminates acid dimerization .

Q. How does this compound compare structurally and reactively to its 2-naphthalenecarboxylic acid isomers?

Methodological Answer: The 1-carboxylic acid isomer (vs. 2-carboxylic acid) exhibits distinct packing due to the axial position of the carboxyl group, affecting solubility and melting points. Reactivity differences include:

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions : Amber glass vials at -20°C under inert gas (N₂/Ar) prevent oxidation and photodegradation .

- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.

- Monitoring : Periodic HPLC-UV analysis (e.g., every 6 months) tracks purity loss, with degradation products identified via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.